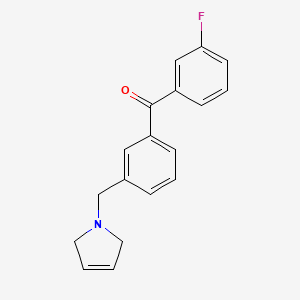

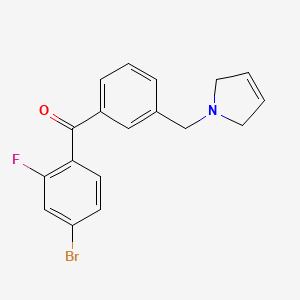

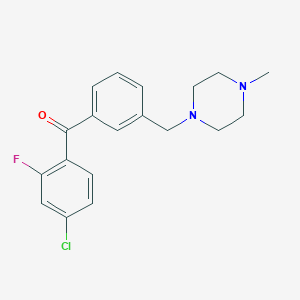

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves several innovative methods. For instance, the anionic rearrangement of 2-benzyloxypyridine leads to the formation of aryl pyridyl carbinols, which could be a step towards synthesizing related benzophenone derivatives . Additionally, the synthesis of novel polyimides from pyridine-containing monomers involves a two-stage process that includes ring-opening polycondensation and thermal or chemical imidization . The preparation of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) and its use in the synthesis of benzophenones from carboxylic acids and aromatic hydrocarbons is another relevant method that could potentially be applied to the synthesis of the target compound . Moreover, the synthesis of polyfunctional 2-pyrrolidinone derivatives from methyl 2-(carboethoxyhydroxymethyl)acrylate through Michael addition with primary amines presents a route that might be adapted for the synthesis of 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone .

Molecular Structure Analysis

The molecular structure of related compounds, such as the polyimides containing pyridine moieties, is characterized by good solubility and strong, flexible properties . The structure of benzopyrano[2,3-b]pyrrol-4(1H)-ones, which are synthesized from 2-N-(Acylmethyl)aminochromones, can be further functionalized, indicating the potential for structural modification in similar compounds .

Chemical Reactions Analysis

The chemical reactions involving related compounds show a variety of functionalization options. For example, substituted benzoxazinylthieno[2,3-b]pyridines are synthesized through reactions involving (3-cyanopyridin-2-ylthio)acetic acids, indicating the potential for electrophilic substitution reactions in the synthesis of benzophenone derivatives . The asymmetric palladium-catalyzed carboamination reactions for the synthesis of pyrrolidine derivatives also demonstrate the possibility of enantioselective synthesis for compounds with a pyrrolidinomethyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds, such as the polyimides derived from pyridine-containing monomers, include high thermal stability, good mechanical properties, and low dielectric constants . These properties suggest that the target compound may also exhibit desirable physical and chemical characteristics, which could be explored further in the context of its potential applications.

Aplicaciones Científicas De Investigación

Ketone Synthesis from Carboxylic Acids and Aromatic Hydrocarbons : A study by Keumi et al. (1988) demonstrated the use of a reagent for the intermolecular dehydration of benzoic acid and aromatic hydrocarbons to yield benzophenones. This method could be potentially applicable to the synthesis of 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone (Keumi, Yoshimura, Shimada, & Kitajima, 1988).

Photocrosslinking in Nanofiber Production : Li et al. (2019) explored the use of benzophenone in the photocrosslinking of poly(2-ethyl-2-oxazoline) nanofibers for biomedical applications. The study highlights the potential of using benzophenone derivatives in creating stable nanofibers for drug delivery and tissue engineering (Li et al., 2019).

Photoinitiating Systems for 3D Printing : Liu et al. (2020) investigated benzophenone-carbazole photoinitiators for LED photoinitiating systems in 3D printing. The study emphasizes the efficiency of benzophenone derivatives in photopolymerization, which could be relevant to 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone (Liu et al., 2020).

Photocatalytic Degradation Studies : In environmental research, Wang et al. (2019) focused on the photocatalytic degradation of benzophenone-3, a derivative similar in structure to 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone. Their findings on degradation kinetics and pathways could be relevant for environmental management of similar compounds (Wang et al., 2019).

Photochemical Properties in Bioorganic Chemistry : Dormán et al. (2016) reviewed the applications of benzophenone photochemistry in biological chemistry, highlighting its unique properties for hydrogen abstraction and stable covalent bond formation. This review could provide insights into the potential applications of 2-Carboethoxy-2'-pyrrolidinomethyl benzophenone in bioorganic chemistry (Dormán, Nakamura, Pulsipher, & Prestwich, 2016).

Propiedades

IUPAC Name |

ethyl 2-[2-(pyrrolidin-1-ylmethyl)benzoyl]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-2-25-21(24)19-12-6-5-11-18(19)20(23)17-10-4-3-9-16(17)15-22-13-7-8-14-22/h3-6,9-12H,2,7-8,13-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAXYGDPHDBWVGN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643639 |

Source

|

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Carboethoxy-2'-pyrrolidinomethyl benzophenone | |

CAS RN |

898774-29-3 |

Source

|

| Record name | Ethyl 2-[2-(1-pyrrolidinylmethyl)benzoyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-{2-[(pyrrolidin-1-yl)methyl]benzoyl}benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[3-(4-methylpiperazinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1327206.png)

![Ethyl 5-[3-(4-methylpiperazinomethyl)phenyl]-5-oxovalerate](/img/structure/B1327207.png)

![Ethyl 6-[3-(4-methylpiperazinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1327208.png)

![Ethyl 7-[3-(4-methylpiperazinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1327209.png)